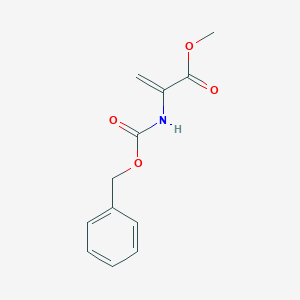

Z-Dehydro-Ala-OMe

Vue d'ensemble

Description

Applications De Recherche Scientifique

Z-Dehydro-Ala-OMe has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

Biology: Studied for its role in protein modification and enzyme inhibition.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialized chemicals and materials.

Safety and Hazards

When handling Z-Dehydro-Ala-OMe, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, seek immediate medical attention .

Mécanisme D'action

Target of Action

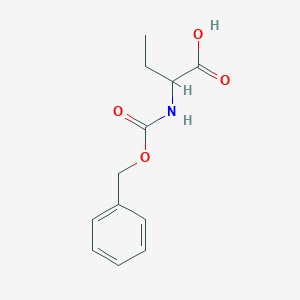

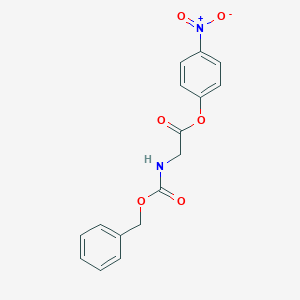

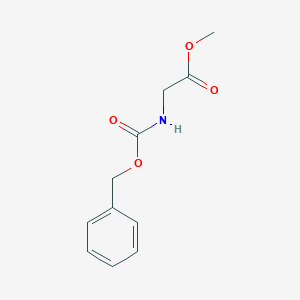

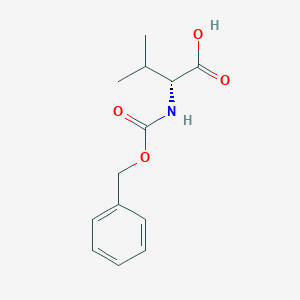

Z-Dehydro-Ala-OMe, also known as N-Cbz-Dehydroalanine methyl ester or Z-Dehydroalanine methyl ester , is a compound used in peptide synthesis

Mode of Action

As a compound used in peptide synthesis , it likely interacts with other amino acids or peptides to form larger peptide chains.

Biochemical Pathways

As a compound used in peptide synthesis , it likely plays a role in the formation of peptide bonds, which are crucial for the structure and function of proteins.

Pharmacokinetics

As a compound used in peptide synthesis , its bioavailability would likely depend on the specific context of its use.

Result of Action

As a compound used in peptide synthesis , it likely contributes to the formation of peptide bonds, which are essential for the structure and function of proteins.

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and efficacy in peptide synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Z-Dehydro-Ala-OMe can be synthesized through various methods. One common synthetic route involves the reaction of dehydroalanine with benzyl chloroformate (Cbz-Cl) in the presence of a base, followed by esterification with methanol . The reaction conditions typically include:

Temperature: Room temperature to 50°C

Solvent: Organic solvents like dichloromethane or tetrahydrofuran

Catalyst/Base: Triethylamine or pyridine

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors to handle higher volumes of reactants

Purification: Techniques like crystallization or chromatography to achieve high purity levels

Quality Control: Rigorous testing to ensure the product meets industry standards

Analyse Des Réactions Chimiques

Types of Reactions: Z-Dehydro-Ala-OMe undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide

Reduction: Reduction to amino acids using reducing agents like sodium borohydride

Substitution: Nucleophilic substitution reactions with halides or other nucleophiles

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid, room temperature

Reduction: Sodium borohydride, methanol, room temperature

Substitution: Alkyl halides, organic solvents, elevated temperatures

Major Products:

Oxidation: Oxidized derivatives of this compound

Reduction: Amino acid derivatives

Substitution: Substituted dehydroalanine esters

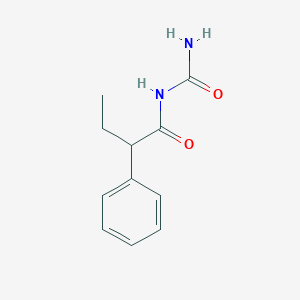

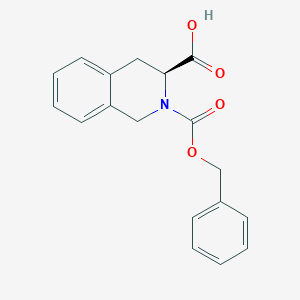

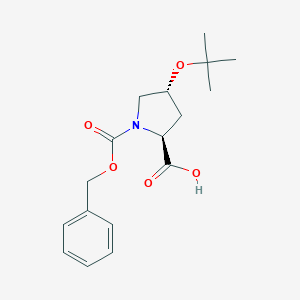

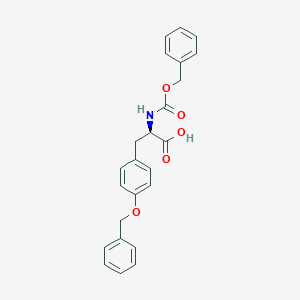

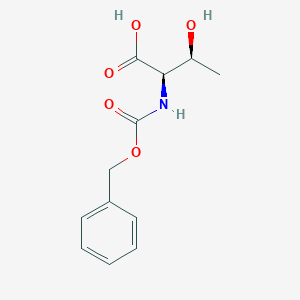

Comparaison Avec Des Composés Similaires

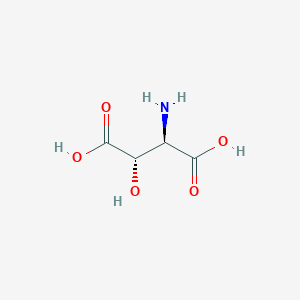

Z-Asp-OMe: Another amino acid derivative used in peptide synthesis.

Boc-Ala-OMe: A protected alanine ester used in organic synthesis.

Z-Thr-OMe: A threonine derivative used in peptide synthesis.

Uniqueness: Z-Dehydro-Ala-OMe is unique due to its dehydroalanine moiety, which imparts distinct reactivity and makes it a valuable intermediate in peptide synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Propriétés

IUPAC Name |

methyl 2-(phenylmethoxycarbonylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFUIEDYPRMRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393314 | |

| Record name | Z-Dehydro-Ala-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21149-17-7 | |

| Record name | Z-Dehydro-Ala-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

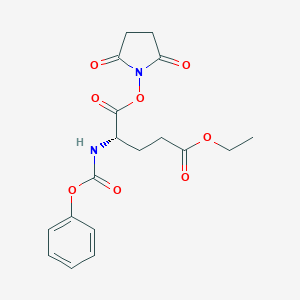

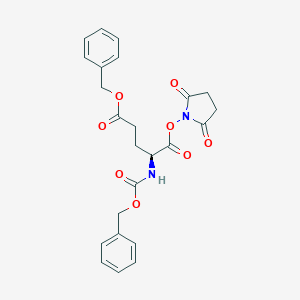

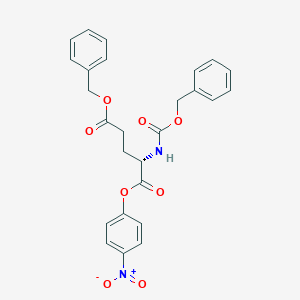

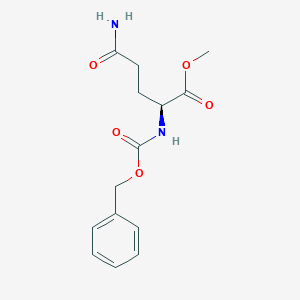

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.